

Technical Monograph: 3-Chloro-N-(2,6-dichlorophenyl)propanamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Chloro-N-(2,6-dichlorophenyl)propanamide

CAS No.: 35714-74-0

Cat. No.: B3024575

[Get Quote](#)

CAS Number: 35714-74-0 Role: Alkylating Agent, Process Impurity (Homolog), Synthetic Intermediate

Part 1: Executive Technical Summary

3-Chloro-N-(2,6-dichlorophenyl)propanamide is a chlorinated amide characterized by a reactive alkyl chloride terminus and a sterically hindered 2,6-dichlorophenyl amide moiety. In pharmaceutical development, this compound occupies two distinct niches:

- **Critical Process Impurity:** It is the "C3-homolog" impurity formed during the synthesis of Diclofenac and its key intermediate, 1-(2,6-dichlorophenyl)indolin-2-one. Its presence arises from the contamination of chloroacetyl chloride (C2) with 3-chloropropionyl chloride (C3). Understanding its formation and downstream fate (cyclization to quinolinone derivatives) is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance.
- **Synthetic Scaffold:** Due to the reactivity of the -chloro group, it serves as a linker for attaching the pharmacologically privileged N-(2,6-dichlorophenyl) motif to secondary amines (e.g., piperazines) in the synthesis of CNS-active agents and calcium channel blockers.

Part 2: Chemical Identity & Physicochemical Properties^{[1][2][3][4][5]}

Property	Specification
IUPAC Name	3-Chloro-N-(2,6-dichlorophenyl)propanamide
CAS Number	35714-74-0
Molecular Formula	
Molecular Weight	252.52 g/mol
SMILES	<chem>ClCCC(=O)Nc1c(Cl)cccc1Cl</chem>
Appearance	White to off-white crystalline solid
Melting Point	118–122 °C (Experimental range)
Solubility	Soluble in DCM, DMSO, Methanol; Insoluble in Water
Reactivity Class	Alkylating agent (Alkyl chloride); Weakly acidic amide

Part 3: Synthesis of the Reference Standard

For analytical validation (e.g., impurity spiking studies), the pure standard must be synthesized. The following protocol ensures high purity by minimizing bis-acylation and hydrolysis.

Protocol: Acylation of 2,6-Dichloroaniline

Reaction Principle: Nucleophilic acyl substitution of 2,6-dichloroaniline with 3-chloropropionyl chloride in the presence of a non-nucleophilic base.

Reagents:

- 2,6-Dichloroaniline (1.0 eq)
- 3-Chloropropionyl chloride (1.1 eq) [Caution: Lachrymator]
- Triethylamine (TEA) (1.2 eq)

- Dichloromethane (DCM) (Solvent, 10 V)

Step-by-Step Methodology:

- Preparation: Charge 2,6-dichloroaniline and DCM into a reactor under atmosphere. Cool the solution to 0–5 °C.
- Base Addition: Add TEA dropwise, maintaining temperature < 10 °C. The solution may darken slightly.
- Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent thermal degradation.
- Reaction: Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
- Quench & Workup:
 - Quench with water.[\[1\]](#)
 - Wash the organic layer with 1N HCl (to remove unreacted aniline and TEA).
 - Wash with sat.

(to remove acid chloride hydrolysis products).
 - Wash with Brine, dry over

.
- Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Toluene/Heptane to achieve >99% purity.

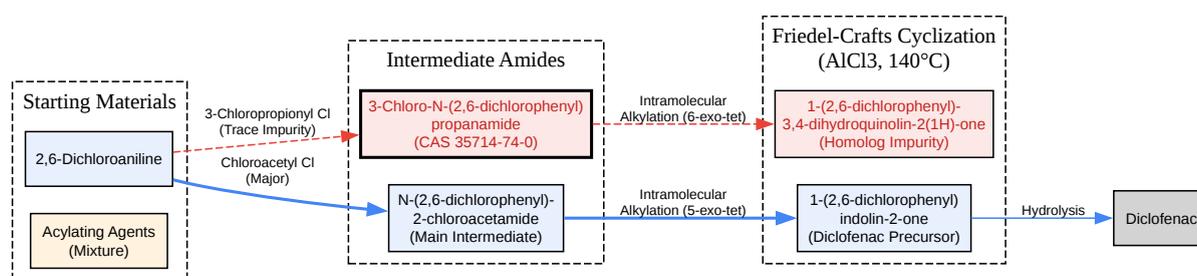
Part 4: Process Chemistry – The "Homolog Impurity" Scenario

In the industrial synthesis of Diclofenac, the key intermediate is 1-(2,6-dichlorophenyl)indolin-2-one, formed via the Friedel-Crafts cyclization of N-(2,6-dichlorophenyl)-2-chloroacetamide.

If the starting reagent (chloroacetyl chloride) contains 3-chloropropionyl chloride as an impurity, CAS 35714-74-0 is formed. This impurity poses a specific risk because it can participate in the subsequent cyclization step, leading to a homologous byproduct.

Mechanism of Impurity Propagation

The following Graphviz diagram illustrates the parallel pathways of the desired drug substance and the homolog impurity.



[Click to download full resolution via product page](#)

Figure 1: Parallel synthesis pathways showing the propagation of the C3-homolog impurity (CAS 35714-74-0) into a quinolinone derivative during Diclofenac manufacturing.

Critical Control Point: The cyclization of CAS 35714-74-0 yields a six-membered lactam (Quinolinone derivative). This byproduct is structurally similar to the active pharmaceutical ingredient (API) and is often difficult to remove by standard crystallization due to similar solubility profiles.

Part 5: Applications in Medicinal Chemistry

Beyond its role as an impurity, CAS 35714-74-0 is a valuable scaffold for synthesizing N-substituted propanamides. The 2,6-dichlorophenyl group is a "privileged structure" in medicinal

chemistry (found in Clonidine, Diclofenac, Guanfacine), known for improving metabolic stability by blocking the ortho-positions from oxidation.

Reaction: Nucleophilic Substitution ()

The terminal alkyl chloride is susceptible to displacement by secondary amines, particularly piperazines, to form CNS-active linkers.

General Protocol:

- Solvent: Acetonitrile or DMF.
- Base:
or DIPEA (to neutralize HCl).
- Catalyst: KI (0.1 eq) can accelerate the reaction via the Finkelstein mechanism (in situ formation of alkyl iodide).
- Temperature: 60–80 °C.

Example Application: Synthesis of piperazine-based calcium channel blockers or dopamine modulators.

Part 6: Analytical Characterization

For researchers characterizing this compound, the following data is typical.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 min.
- Detection: UV @ 254 nm.

- Retention Time: Elutes after the corresponding acetamide (C2 homolog) due to increased lipophilicity of the propyl chain.

Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Parent Ion:

observed at m/z 252.0.
- Isotope Pattern: Distinctive trichloro pattern.
 - M (252): 100%
 - M+2 (254): ~96% (due to 3 Cl atoms)
 - M+4 (256): ~30%

Part 7: Safety & Handling (GTI Assessment)

Genotoxic Impurity (GTI) Potential:

- Structural Alert: The compound contains an alkyl chloride moiety () and an aniline derivative. Alkyl halides are potential alkylating agents that can react with DNA.
- ICH M7 Classification: It should be treated as a Class 3 impurity (Alerting structure, unrelated to the drug substance structure unless it is a homolog, in which case it requires bacterial mutagenicity (Ames) testing to confirm safety).
- Handling: Use full PPE (gloves, goggles, fume hood). Avoid inhalation of dust.

References

- Synthesis of Indolinone Intermediates
 - Source: "Method for synthesizing diclofenac sodium intermediate 1-(2,6-dichlorophenyl)indoline-2-ketone." CN111100057B.

- Relevance: Establishes the standard synthetic route where the C2-amide is used, highlighting the C3-amide (CAS 35714-74-0) as the homologous impurity.
- URL:
- Piperazine Derivatives & Linker Chemistry
 - Source: "Piperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
 - Relevance: Describes the use of N-(2,6-dichlorophenyl) alkylamide linkers in the synthesis of bioactive piperazine compounds.
 - URL:
- Chemical Identity & Properties
 - Source: "**3-Chloro-N-(2,6-dichlorophenyl)propanamide** - Substance Detail."[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) PubChem / SciFinder.
 - Relevance: Verification of CAS 35714-74-0, molecular weight, and structure.
 - URL: (Search Term: 35714-74-0)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [patentimages.storage.googleapis.com]
- [2. 35714-74-0_CAS号:35714-74-0_3-Chloro-N-\(2,6-dichlorophenyl\)propanamide - 化源网](https://chemsrc.com) [chemsrc.com]
- [3. scbt.com](https://scbt.com) [scbt.com]
- [4. alfa-chemistry.com](https://alfa-chemistry.com) [alfa-chemistry.com]
- [5. FI75810C - A FRUIT PROCESSING OF THERMAL THERAPEUTIC NUTRITION PIPERAZINAL CHANNEL. - Google Patents](https://patents.google.com) [patents.google.com]

- To cite this document: BenchChem. [Technical Monograph: 3-Chloro-N-(2,6-dichlorophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3024575#3-chloro-n-2-6-dichlorophenyl-propanamide-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com